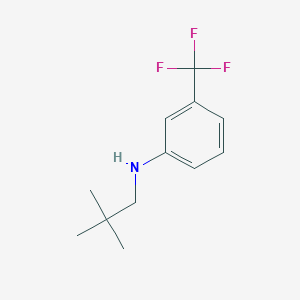

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-5-9(7-10)12(13,14)15/h4-7,16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQHZTYHDQQGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651277 | |

| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-46-7 | |

| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from Benzotrichlorides

The classical route for trifluoromethylaniline derivatives involves the use of benzotrichlorides as raw materials. This process typically entails:

- Fluorination of benzotrichlorides to introduce the trifluoromethyl group, often via electrophilic or nucleophilic substitution reactions.

- Amination steps where amino groups are introduced through nucleophilic substitution or reductive amination, followed by purification.

- Requires harsh reaction conditions.

- Multiple steps with low overall yields.

- Difficult to control regioselectivity, especially for complex substitution patterns.

Halogenation and Nucleophilic Substitution

Another conventional method involves halogenation of aromatic compounds followed by nucleophilic substitution with amino groups. This approach often uses chlorination or bromination, then substitution with ammonia or amines.

- Limited scope for introducing specific substituents like 2,2-dimethylpropyl.

- Often involves toxic reagents and environmentally unfriendly conditions.

Modern Synthetic Strategies

Multi-Component Coupling and Photocatalytic Amination

Recent advances have introduced multicomponent reactions employing metallaphotoredox catalysis, notably:

- Nickel/photoredox catalysis to facilitate C–H functionalization and amination.

- Use of trifluoropropene as a trifluoromethyl source, enabling direct incorporation into aromatic rings.

- A four-component amination process has been developed, involving nitroarenes, tertiary alkylamines, redox-active esters, and trifluoropropene.

- This method allows the synthesis of complex N-trifluoroalkyl anilines with high regioselectivity and functional group tolerance.

- The process yields compounds like N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline with yields up to 76%.

- Catalysts: Nickel salts and iridium or other photoredox catalysts.

- Reagents: Nitroarenes, tertiary alkylamines, trifluoropropene, and redox-active esters.

- Solvents: Acetonitrile or dichloroethane.

- Typical yields: 70-80% with high chemo- and regioselectivity.

Halogenation of 2-Chloro-3-trifluoromethylaniline

An alternative route involves starting from 2-chloro-3-trifluoromethylaniline:

- Chloromethylation : Introduction of chloromethyl groups via chlorination and sulfonation.

- Methylation : Using methylating agents such as methyl iodide or methyl sulfate, often under basic conditions.

- Hydrogenation : Catalytic hydrogenation over Pd/C to reduce intermediates to the target amine.

- A patent discloses the synthesis of 2-methyl-3-trifluoromethyl aniline starting from 2-chloro-3-trifluoromethylaniline, involving chloromethylation, sulfonation, and hydrogenation steps.

- Overall yield reported at approximately 80%, with high purity (>97%).

2-chloro-3-trifluoromethylaniline → chloromethylation → sulfonylation → methylation → hydrogenation → 2-methyl-3-trifluoromethyl aniline

Data Tables Summarizing Preparation Methods

Research Findings and Insights

- Innovative Catalytic Methods: The advent of metallaphotoredox catalysis has revolutionized the synthesis of trifluoromethylated anilines, allowing direct, modular construction with high regioselectivity.

- Environmental and Economic Benefits: Modern methods emphasize milder conditions, fewer toxic reagents, and higher atom economy, making them more suitable for industrial scale-up.

- Substrate Scope and Functional Group Tolerance: Recent studies demonstrate broad substrate scope, including para-, meta-, and ortho-substituted nitroarenes, with excellent functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline ()

- Molecular Formula : C₁₃H₁₅ClF₃N₃O₄

- Key Features: Additional nitro (-NO₂) and chloro (-Cl) substituents at the 2,6- and 3-positions, respectively. N,N-dipropyl groups instead of a single neopentyl substituent.

- Implications: Nitro groups enhance electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions.

3-(Trifluoromethyl)aniline ()

- Molecular Formula : C₇H₆F₃N

- Key Features :

- Parent compound lacking N-substituents.

- Implications :

Variations in N-Substituents

N-(2-Methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline ()

- Molecular Formula : C₁₃H₁₇F₃N₂O₃

- Key Features :

- Methoxyethyl and propyl groups on the nitrogen.

- Nitro group at the 4-position.

- Implications :

N-[3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl]-N,N-dimethylamine ()

- Molecular Formula : C₁₃H₁₈F₃N₂O

- Key Features: Dimethylamino-propoxy chain linked to the aromatic ring.

- Structural flexibility from the propoxy chain contrasts with the rigid neopentyl group .

Ring Modifications and Halogenation

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline ()

- Molecular Formula : C₁₀H₁₀F₃N

- Key Features :

- Cyclopropane ring fused to the trifluoromethyl group.

- Reduced steric bulk compared to the neopentyl group may lower metabolic stability .

4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline ()

- Molecular Formula: C₁₅H₁₂F₄INO

- Key Features: Iodine substituent and tetrafluorophenoxypropyl chain.

- Implications: Iodine’s polarizability and heavy-atom effect make this compound useful in radiopharmaceuticals or as a catalyst. Tetrafluoro and phenoxy groups enhance electronegativity and thermal stability .

Physicochemical and Functional Comparison Table

Key Research Findings

- Steric Effects : The neopentyl group in the target compound likely reduces metabolic oxidation rates compared to smaller N-alkyl analogs (e.g., dipropyl or methoxyethyl) .

- Electronic Effects : Trifluoromethyl groups enhance electron deficiency at the aromatic ring, directing electrophilic substitution to the 5-position in meta-substituted anilines .

Biological Activity

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including a trifluoromethyl group and a bulky 2,2-dimethylpropyl substituent on the aniline ring. This compound belongs to a broader class of trifluoromethylated compounds that have gained attention in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

Chemical Structure and Properties

The presence of the trifluoromethyl group () significantly influences the electronic properties of this compound, enhancing its reactivity and stability. This modification often leads to improved pharmacokinetic properties, making it a candidate for various therapeutic applications. The bulky substituent can also affect the compound's interaction with biological targets by altering its steric profile.

Biological Activities

Research indicates that compounds containing trifluoromethyl groups exhibit a range of biological activities. Although direct studies on this compound are scarce, related compounds have demonstrated:

- Antimicrobial Activity : Some trifluoromethylated anilines have shown effectiveness against bacterial and fungal strains.

- Anticancer Properties : Trifluoromethyl groups are often present in compounds tested for anticancer activity, impacting cell proliferation and apoptosis pathways.

- Enzyme Inhibition : Similar compounds have been evaluated as inhibitors for various enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)aniline | Trifluoromethyl group attached directly to aniline | Simpler structure without bulky substituents |

| N,N-Dimethylaniline | Two methyl groups on nitrogen | Lacks trifluoromethyl functionality |

| N-(2,4-dimethylphenyl)-3-(trifluoromethyl)aniline | Contains both methyl and trifluoromethyl groups | Potentially enhanced lipophilicity |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of trifluoromethylated anilines exhibited significant antiproliferative effects against various cancer cell lines (HeLa, A549). Although specific data for this compound is not available, this suggests a promising avenue for further investigation into its anticancer potential .

- Enzyme Interaction Studies : Research on related compounds has shown that trifluoromethyl groups can enhance binding affinity to certain enzymes. This property could be explored in future studies focusing on enzyme inhibition mechanisms relevant to metabolic diseases .

- Pharmacokinetic Properties : The incorporation of trifluoromethyl groups has been linked to improved absorption and distribution characteristics in drug candidates. Studies indicate that these modifications can lead to favorable pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.